N,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide

SYK kinase Enzymatic IC50 Biochemical Selectivity

FLT3-ITD AML and CLL chemoresistance studies demand simultaneous SYK/FLT3 blockade-pure FLT3 or SYK-selective inhibitors introduce unacceptable experimental variability. TAK-659 (mivavotinib) uniquely delivers equipotent dual inhibition (SYK IC50 3.2 nM; FLT3 IC50 4.6 nM). • 96% TGI in MV-4-11 FLT3-ITD xenograft model • Induces apoptosis under stromal co-culture where R406 fails (LD50 16.99 µM) • Validated synergy: ibrutinib CI 0.68, fludarabine CI 0.62 Batch-specific COA provided. Custom synthesis available for CAS 2180010-32-4.

Molecular Formula C18H23N5O3S
Molecular Weight 389.47
CAS No. 2180010-32-4
Cat. No. B2381997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide
CAS2180010-32-4
Molecular FormulaC18H23N5O3S
Molecular Weight389.47
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C18H23N5O3S/c1-3-23(4-2)27(25,26)16-8-6-14(7-9-16)17(24)22-12-15(13-22)21-18-19-10-5-11-20-18/h5-11,15H,3-4,12-13H2,1-2H3,(H,19,20,21)
InChIKeyRCNCLNBYTHISHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 Dual SYK/FLT3 Inhibitor Overview


N,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide, also known as TAK-659 or mivavotinib, is an orally available, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. This small molecule belongs to the class of heteroaromatic pyrrolidinone SYK inhibitors and was advanced into clinical development for B-cell malignancies and acute myeloid leukemia (AML) [1]. Its competitive differentiation lies in its picomolar enzymatic potency and a unique dual-target profile, which distinguishes it from earlier-generation, SYK-selective agents.

TAK-659 vs. Generic SYK Inhibitors


In-class compounds such as fostamatinib, entospletinib, or cerdulatinib are often grouped as SYK inhibitors, yet their substitution for TAK-659 in preclinical models would introduce significant experimental variability. TAK-659 uniquely pairs picomolar SYK inhibition (IC50 3.2 nM) with equipotent FLT3 activity (IC50 4.6 nM), a dual pharmacology not replicated by any other clinical SYK inhibitor [1]. Furthermore, its selectivity window against the homologous T-cell kinase ZAP-70 and its superior pro-apoptotic activity in tumor microenvironment co-cultures are not class-wide properties, meaning that simple potency ranking alone is insufficient for compound selection [2][3].

TAK-659 Head-to-Head Comparisons


SYK Inhibitory Potency vs. Fostamatinib

TAK-659 inhibits the kinase activity of purified SYK with an IC50 of 3.2 nM, demonstrating approximately 13-fold greater potency than the active metabolite of fostamatinib (R406), which exhibits an IC50 of 41 nM against SYK . This difference is measured under cell-free enzymatic assay conditions, indicating a higher affinity for the kinase active site.

SYK kinase Enzymatic IC50 Biochemical Selectivity

Dual SYK/FLT3 Inhibition Uniqueness

TAK-659 potently inhibits FLT3 with an IC50 of 4.6 nM, a target not significantly engaged by the selective SYK inhibitors entospletinib (GS-9973) or fostamatinib at comparable concentrations [1]. This dual activity is intrinsic to its pharmacology, as confirmed in a broad kinase panel where TAK-659 demonstrated >50-fold selectivity for both SYK and FLT3 over 290 other kinases [2].

FLT3 Dual kinase inhibitor AML therapy

CLL Microenvironment Apoptosis vs. R406

In a disease-relevant ex vivo co-culture system where primary CLL cells are exposed to bone marrow stromal cells to mimic the protective tumor microenvironment, TAK-659 demonstrated an LD50 of 16.99 μM for apoptosis, while the LD50 for the comparator R406 (the active moiety of fostamatinib) could not be achieved under identical conditions [1]. This indicates a functional superiority in overcoming stroma-mediated survival signals.

Chronic Lymphocytic Leukemia Tumor microenvironment Apoptosis

In Vivo AML Xenograft Regression vs. BTK Inhibitor

Oral administration of TAK-659 at 60 mg/kg daily for 20 days induced near-complete tumor regression (TGI 96%) in the FLT3-ITD mutant MV-4-11 AML xenograft model [1]. In contrast, a BTK inhibitor like ibrutinib showed a markedly inferior tumor growth inhibition (TGI) of only 15% in a DLBCL model, highlighting the context-dependent benefit of targeting SYK upstream of BTK [2].

Acute Myeloid Leukemia Tumor Xenograft FLT3-ITD

SYK Selectivity and ZAP-70 Sparing

TAK-659 selectively inhibits SYK in B-cells without affecting the homologous kinase ZAP-70 in T cells, a critical differentiation from multi-targeted kinase inhibitors [1]. This selectivity profile is supported by a broad kinase panel showing >50-fold selectivity for SYK and FLT3 over 290 other kinases, unlike cerdulatinib which also potently inhibits JAK family members . By sparing ZAP-70, TAK-659 maintains T-cell receptor signaling integrity, a feature not shared by less selective compounds.

Kinase Selectivity Immunotoxicity ZAP-70

Combination Synergy with Ibrutinib

TAK-659 demonstrates a synergistic apoptotic effect when combined with ibrutinib in primary CLL cells, with a cooperative index of 0.68 (values <1 indicate synergy). Furthermore, sequential addition of TAK-659 to ibrutinib-treated CLL cells induced significantly higher cytotoxicity than either agent alone [1]. In the same experimental system, the combination of TAK-659 with fludarabine (1 µM) showed an even more potent synergy with a cooperative index of 0.62 [1]. This contrasts with R406, where similar synergistic interactions were not observed.

Drug synergy Ibrutinib CLL therapy

TAK-659 Research Applications


FLT3-ITD AML Preclinical Modeling

TAK-659 is a critical tool compound for AML research, particularly in FLT3-ITD mutant models. Its equipotent dual inhibition of SYK and FLT3 (IC50 3.2 and 4.6 nM, respectively) and the ability to achieve 96% tumor growth inhibition in the MV-4-11 xenograft model make it indispensable for studies where both FLT3 signaling and SYK-mediated stromal protection are implicated [1]. Pure FLT3 inhibitors like quizartinib or SYK-selective agents like entospletinib would not replicate this dual mechanism.

CLL Microenvironment Drug Resistance

Investigators studying mechanisms of chemoresistance or minimal residual disease in chronic lymphocytic leukemia should use TAK-659 for its proven ability to abrogate pro-survival, proliferative, and migratory signals from the bone marrow microenvironment [1]. Only TAK-659 has demonstrated the capacity to achieve apoptosis (LD50 16.99 µM) under co-culture conditions where the earlier-generation SYK inhibitor R406 fails, a finding directly relevant to translational research on refractory disease [2].

BCR Pathway Upstream vs. Downstream Blockade

For research comparing the biological consequences of SYK inhibition versus BTK or PI3Kδ inhibition, TAK-659 is the preferred reagent. It showed superior tumor growth inhibition (TGI 37%) in the OCI-LY-19 GCB-type DLBCL model compared to a BTK inhibitor (TGI 15%) [1]. This unique position in the BCR signaling cascade allows researchers to probe the distinct contributions of upstream kinase blockade to apoptosis, proliferation, and immune cell function.

Combination Therapy with Ibrutinib and Chemotherapy

Biopharmaceutical companies and academic labs designing rational combination therapies for B-cell malignancies can leverage TAK-659's well-characterized synergistic profile. The compound demonstrates formally quantifiable synergy with ibrutinib (CI 0.68) and fludarabine (CI 0.62), providing a defined pharmacological basis for combination studies that are not supported by data for other SYK inhibitors [1]. This makes it a superior choice for preclinical packages aiming to validate novel treatment regimens.

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